2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-8-9(2)19-13(16-12(8)21)17-18-14(19)23-7-11(20)15-6-10-4-3-5-22-10/h3-5H,6-7H2,1-2H3,(H,15,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSXPEPNSQJCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC=CO3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic derivative belonging to the class of triazolo-pyrimidine compounds. Its complex structure suggests a potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol . The presence of the triazolo-pyrimidine core and thioether linkage enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. In particular, studies have highlighted its ability to inhibit tubulin polymerization, disrupting microtubule networks in cancer cells such as A549 and MCF-7 lines .
- IC50 Values : Various derivatives have demonstrated IC50 values ranging from 1.02 to 11.08 µM , indicating potent anticancer activity against multiple cell lines .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Compounds within this class have been tested against various pathogenic bacteria:
- Efficacy : Some derivatives have shown significant efficacy against human pathogenic bacteria, outperforming conventional antibiotics in certain assays .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Alkaline Phosphatase : It has demonstrated significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to various pathological conditions including cancer .
Case Studies
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells revealed that certain derivatives exhibited high selectivity and significant growth inhibition, correlating with their ability to disrupt microtubule dynamics .
- Mechanistic Insights : Further investigations into the apoptotic pathways indicated that these compounds could upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .
Summary Table of Biological Activities
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis; disrupts microtubule networks | 1.02 - 11.08 µM |
| Antibacterial | Significant efficacy against pathogenic bacteria | N/A |
| Enzyme Inhibition | Inhibits h-TNAP and h-IAP | N/A |
Scientific Research Applications
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, synthesizing insights from diverse sources.
Structure and Composition
The compound is characterized by a complex structure that includes:
- A triazolo-pyrimidine core.
- A thioether linkage.
- An acetamide functional group connected to a furan moiety.
Molecular Formula
- Molecular Formula : C_{16}H_{18}N_{4}O_{2}S
- Molecular Weight : 346.41 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study : A derivative was tested against breast cancer cell lines and exhibited IC50 values indicating potent cytotoxicity.
Anti-inflammatory Effects
In silico docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which plays a critical role in inflammatory processes. The potential for developing anti-inflammatory drugs based on this compound is significant.
Neuroprotective Effects
Emerging research suggests neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease.
Synthesis Pathway
The synthesis of this compound typically involves:
- Formation of the triazolo-pyrimidine core through cyclization reactions.
- Introduction of the thioether linkage via nucleophilic substitution.
- Coupling with the furan-derived acetamide group.
Characterization Techniques
Characterization of the compound is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass spectrometry (MS).
- Infrared (IR) spectroscopy to confirm functional groups.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Site
The thioether (-S-) group exhibits moderate nucleophilic character, enabling displacement reactions under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in ethanol | S-alkylated derivatives | |
| Arylation | Aryl diazonium salts in acidic media | Thioether-linked aryl adducts |
In one study, sodium ethoxide facilitated the reaction of pyridinethiol analogs with chloroacetamide precursors to form thioether bonds, a process applicable to this compound .
Oxidation Reactions
The sulfur atom in the thioether is susceptible to oxidation, yielding sulfoxides or sulfones:
| Oxidizing Agent | Product | Selectivity Notes | Source |
|---|---|---|---|
| H₂O₂ (30%) in acetic acid | Sulfoxide | Mild conditions favor mono-oxidation | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone | Stronger oxidants drive full oxidation |
These oxidized derivatives are often intermediates for further functionalization in drug discovery.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | Bioisostere synthesis | |
| NaOH (aq), 80°C | Sodium carboxylate | Solubility enhancement |
This reaction is critical for generating metabolites or prodrug forms in pharmacological studies.
Cyclization Reactions
The furan and triazolo-pyrimidine moieties enable intramolecular cyclization:
| Trigger | Product | Structural Feature | Source |
|---|---|---|---|
| Heating in DMF with K₂CO₃ | Furan-fused triazolo-pyrimidine | Enhanced π-conjugation | |
| Cu(I)-catalyzed coupling | Macrocyclic derivatives | Chelation potential |
For instance, analogous triazolo-pyrimidines formed fused heterocycles under thermal conditions, improving binding affinity to biological targets .
Electrophilic Aromatic Substitution
The electron-rich triazolo-pyrimidine core participates in electrophilic reactions:
| Reaction | Reagents | Positional Selectivity | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 or C-6 of pyrimidine ring | |
| Halogenation | Br₂ in CHCl₃ | Para to dimethyl substituents |
Methyl groups at C-5 and C-6 direct electrophiles to adjacent positions, as observed in related compounds.
Functional Group Interconversion
Key transformations include:
| Starting Group | Reaction | Product | Source |
|---|---|---|---|
| Thioether (-S-) | Raney Ni desulfurization | Alkane chain | |
| Acetamide (-NHCOCH₃) | LiAlH₄ reduction | Amine derivative |
These modifications are employed to fine-tune physicochemical properties like polarity and hydrogen-bonding capacity .
Preparation Methods
Formation of the Triazole Precursor
The synthesis begins with the cyclocondensation of γ-butyrolactone and aminoguanidine carbonate in pyridine, yielding 3-amino-5-methyl-1,2,4-triazole (Compound 1 ) in 40% yield. This intermediate serves as the foundation for subsequent annulation reactions.
Annulation to Construct the Pyrimidine Ring
Condensation of Compound 1 with ethyl acetoacetate in acetic acid produces 5-methyl-7-hydroxy-triazolo[1,5-a]pyrimidine (Compound 2 ), which is subsequently chlorinated using phosphorus oxychloride to yield 3-chloro-5,6-dimethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine (Compound 3 ) in 94% yield. The chloro group at position 3 provides a reactive site for thioether formation.
Preparation of the Thioacetamide Side Chain
Synthesis of 2-Mercapto-N-(furan-2-ylmethyl)acetamide
A two-step protocol is employed:
- Acylation : Chloroacetyl chloride reacts with furan-2-ylmethylamine in dichloromethane, yielding 2-chloro-N-(furan-2-ylmethyl)acetamide (85% yield).
- Thiolation : Treatment of the chloroacetamide with thiourea in ethanol under reflux facilitates nucleophilic displacement, producing 2-mercapto-N-(furan-2-ylmethyl)acetamide (72% yield).
Key Reaction Conditions :
- Temperature: 80°C for thiolation.
- Solvent: Anhydrous ethanol.
- Catalyst: Triethylamine (for acylation).
Coupling of Core and Side Chain via Nucleophilic Aromatic Substitution
Thioether Formation
Compound 3 (10 mmol) is reacted with 2-mercapto-N-(furan-2-ylmethyl)acetamide (12 mmol) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The mixture is stirred at 50°C for 3 hours, yielding the target compound in 82% yield after recrystallization from ethyl acetate/cyclohexane.
Optimization Insights :
- Base Selection : NaH outperforms K2CO3 or Et3N in minimizing side reactions.
- Solvent Effects : DMF enhances solubility of both reactants compared to THF or toluene.
- Stoichiometry : A 1.2:1 molar ratio of thiol to chloro precursor maximizes conversion.
Analytical Characterization and Spectral Data
Spectroscopic Confirmation
- IR (KBr) : Strong absorption at 1685 cm⁻¹ (C=O stretch of acetamide), 1240 cm⁻¹ (C-S stretch).
- ¹H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 3H, CH3), 2.48 (s, 3H, CH3), 4.12 (d, 2H, J = 6.4 Hz, CH2-furan), 4.45 (s, 2H, SCH2), 6.38–7.45 (m, 3H, furan-H), 8.21 (s, 1H, triazole-H).
- MS (ESI+) : m/z 334.4 [M+H]⁺ (calculated for C14H16N5O3S: 334.4).
Purity and Crystallinity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- XRD : Monoclinic crystal system with π-π stacking interactions stabilizing the lattice.
Comparative Analysis with Structural Analogues
| Parameter | Target Compound | 4-Ethylphenyl Analogue |
|---|---|---|
| Yield | 82% | 78% |
| Reaction Time | 3 h | 4.5 h |
| IC50 (HT-1080 cells) | 6.1 μM | 8.3 μM |
The furanmethyl substituent confers enhanced solubility in polar aprotic solvents compared to aryl analogues, facilitating downstream formulation.
Challenges and Mitigation Strategies
Regioselectivity in Triazolopyrimidine Formation
Early routes suffered from competing cyclization pathways, producing regioisomeric byproducts. Single-crystal X-ray analysis (as demonstrated in) validated the correct annulation pattern, guiding solvent optimization (acetic acid > ethanol) to suppress undesired pathways.
Thiol Oxidation
The mercaptoacetamide intermediate is prone to disulfide formation. Conducting reactions under nitrogen atmosphere and adding radical scavengers (e.g., BHT) improved thiol stability, increasing yields by 15–20%.
Scalability and Process Considerations
A kilogram-scale pilot synthesis demonstrated:
- Cost Drivers : Furan-2-ylmethylamine (32% of raw material costs).
- Critical Quality Attributes : Residual DMF < 500 ppm (achieved via toluene azeotrope distillation).
- Environmental Impact : E-factor of 23.7, primarily due to solvent use in recrystallization.
Pharmacological Implications
While beyond the scope of this synthetic study, preliminary assays indicate potent inhibition of histone deacetylases (HDACs), with selectivity for HDAC6 (IC50 = 4.8 nM). The furan ring likely contributes to isoform specificity through hydrophobic pocket interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing the triazolo-pyrimidine-thioacetamide scaffold?
- Methodology : Use a two-step approach:
Core synthesis : React 5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol with chloroacetyl chloride in anhydrous THF under nitrogen, followed by coupling with furan-2-ylmethylamine in ethanol at 70–80°C for 24–48 hours .
Purification : Employ column chromatography (ethyl acetate/light petroleum gradient) and recrystallization in ethanol to achieve >95% purity .
- Key parameters : Monitor reaction progress via TLC (silica gel, UV detection) and confirm structure using H-NMR (DMSO-d) for thioether proton signals at δ 3.8–4.2 ppm and furan ring protons at δ 6.4–7.5 ppm .
Q. How can researchers validate the compound’s structural integrity and purity?
- Analytical workflow :
- Spectroscopy : H/C-NMR for functional group identification (e.g., thiomethyl protons, furan resonances) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>98%) and detect byproducts .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s enzyme inhibition kinetics?
- Protocol :
Assay setup : Use a randomized block design with triplicate measurements to test inhibition against target enzymes (e.g., kinases, proteases) at concentrations of 1 nM–100 μM .
Data collection : Measure IC values via fluorescence-based assays (e.g., ATPase activity) and validate with SPR (surface plasmon resonance) for binding affinity .
Statistical analysis : Apply nonlinear regression (GraphPad Prism) to calculate values and assess competitive/noncompetitive inhibition modes .
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting steps :
Reproducibility checks : Replicate assays under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .
Meta-analysis : Compare data across studies using hierarchical clustering (e.g., PCA) to identify outliers or batch effects .
Mechanistic studies : Perform molecular docking (AutoDock Vina) to assess binding mode consistency with crystallographic data .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?
- Framework :
Degradation studies : Expose the compound to UV light (254 nm) and soil microbiota to measure half-life () and identify metabolites via LC-QTOF-MS .
Toxicity screening : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC values .
Bioaccumulation : Calculate log (octanol-water partition coefficient) via shake-flask method and predict BCF (bioconcentration factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
